molecular formula C17H19N5O5S2 B254057 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

カタログ番号 B254057
分子量: 437.5 g/mol
InChIキー: AMBXMQAYIUKLLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

作用機序

BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell death.
Biochemical and physiological effects:
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the activation of B-cells in autoimmune diseases. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

実験室実験の利点と制限

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to penetrate the blood-brain barrier. However, its limitations include its relatively short half-life and the potential for off-target effects.

将来の方向性

Future research on 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one could focus on its potential therapeutic applications in the treatment of specific cancers and autoimmune diseases, as well as its combination with other targeted therapies. Additionally, further studies could investigate its safety and efficacy in clinical trials.

合成法

The synthesis of 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one involves several steps, including the reaction of 2-chloro-4-nitrobenzenesulfonamide with piperazine, followed by the reaction of the resulting compound with 4-(2-aminoethyl)benzenesulfonyl chloride. The final step involves the reaction of the resulting compound with 2-(4-(4-((2-oxo-1,2-thiazolidin-3-yl)amino)phenyl)piperidin-1-yl)pyrimidine.

科学的研究の応用

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been studied extensively in preclinical models of various cancers and autoimmune diseases. It has been shown to inhibit BTK activity, which plays a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.

特性

製品名

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

分子式

C17H19N5O5S2

分子量

437.5 g/mol

IUPAC名

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

InChI

InChI=1S/C17H19N5O5S2/c23-16-6-13-28(24,25)22(16)14-2-4-15(5-3-14)29(26,27)21-11-9-20(10-12-21)17-18-7-1-8-19-17/h1-5,7-8H,6,9-13H2

InChIキー

AMBXMQAYIUKLLH-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4

正規SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。